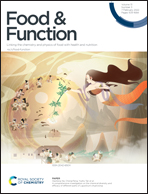Effects of recombinant human gastric lipase and pancreatin during in vitro pediatric gastro-intestinal digestion†
Food & Function Pub Date: 2021-03-05 DOI: 10.1039/D0FO02976A
Abstract
The aim of the study was to implement a gastric digestion step using recombinant human gastric lipase (rHGL) in an in vitro pediatric gastro-intestinal digestion model to achieve a physiologically relevant gastric contribution to total gastro-intestinal lipid digestion. A commercial infant formula (NAN Comfort stage 1 (NAN1)) with 3.4% lipid and an in-lab prepared oil-in-water emulsion, emulsified with soy phosphatidylcholine (SPCemul), with 3.5% lipid (oil-blend containing Akonino NS, MEG-3 and ARASCO oils) were subjected to in vitro gastro-intestinal digestion. To achieve a physiologically relevant level of gastric digestion, 50 min of in vitro gastric digestion, using either 0, 3.75 or 7.5 TBU mL−1 rHGL, was followed by 90 min of in vitro intestinal digestion, using either 0 or 26.5 TBU mL−1 pancreatic triglyceride lipase (PTL) from porcine pancreatin. The digestion of the substrates was assessed using titration-based quantification supported by HPLC-ELSD analysis. In vitro gastric digestion of NAN1 and SPCemul with either 3.75 or 7.5 TBU mL−1 rHGL contributed with 10–27% of the total gastro-intestinal digestion, corresponding to the reported contribution in human infants. At the end of the gastro-intestinal digestion (t = 140 min), the combined lipolytic effect of rHGL and PTL was additive during digestion of SPCemul, but not for the digestion of NAN1, as all lipase activity combinations resulted in a similar degree of NAN1 digestion. The effect of gastric digestion with rHGL on total digestion therefore appeared to be substrate dependent. To conclude, a gastric digestion step using rHGL resulting in physiologically relevant gastric contribution to the observed gastro-intestinal digestion was successfully implemented into an in vitro pediatric gastro-intestinal digestion model.

Recommended Literature
- [1] Back cover
- [2] Nanocellulose assisted preparation of ambient dried, large-scale and mechanically robust carbon nanotube foams for electromagnetic interference shielding†
- [3] 1,3,4-Oxadiazole based thermostable energetic materials: synthesis and structure–property relationship†
- [4] Self-assembled oligomeric procyanidin–insulin hybrid nanoparticles: a novel strategy for controllable insulin delivery†
- [5] Stable lanthanide metal–organic frameworks as ratiometric fluorescent probes for the efficient detection of riboflavin†
- [6] Back cover
- [7] Rapid monitoring of graphene exfoliation using NMR proton relaxation†
- [8] Investigations into the effectiveness of deuterium as a “protecting group” for C–H bonds in radical reactions involving hydrogen atom transfer
- [9] Pentametallic lanthanide-alkoxide square-based pyramids: high energy barrier for thermal relaxation in a holmium single molecule magnet†‡
- [10] Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products†

Journal Name:Food & Function
Research Products
-
CAS no.: 12795-66-3
-
CAS no.: 110568-64-4
-
2,5-Furandione, 3-(acetyloxy)-
CAS no.: 19064-79-0









